Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
Overview
Description
This compound is a derivative of imidazolidine, a type of heterocyclic compound . It also contains a benzyl group, which is an important functional group in organic chemistry . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an imidazolidine derivative with a benzyl halide . The exact method would depend on the specific substituents on the imidazolidine and benzyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazolidine ring might be susceptible to reactions with electrophiles, while the benzyl group might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Synthesis and Characterization
- Research in the field of organic synthesis has developed methods to create compounds similar to Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, which shares structural similarities, involves cyclization, alkylation, hydrolyzation, and chlorination processes (Huang, 2009).
Antimicrobial Studies
- Ethyl acetate derivatives with similar structural elements have been studied for their antimicrobial properties. For example, derivatives of ethyl (4-chlorophenoxy)acetate and 2-thioxo-imidazolidin-4-one have shown promising results against various bacterial and fungal organisms (Patel et al., 2009), (Nasser et al., 2010).
Molecular Structure Analysis
- Studies on the molecular structure of related compounds, like 1,3,4-oxadiazol-2(3H)-one derivatives, provide insights into the structural properties and potential applications of this compound. These analyses often involve techniques like NMR and X-ray diffraction (Milcent et al., 1991).
Antioxidant Studies
- Derivatives of ethyl acetate have been isolated from natural sources like Juglans regia kernels, displaying significant antioxidant activities. This suggests potential antioxidant applications for similar compounds (Zhang et al., 2009).
Conformational and Stability Studies
- Research into the stability and structure of N-heterocyclic carbene precursors with imidazolidine skeletons, which are structurally related to this compound, provides insights into the conformational flexibility and stability of such compounds (Hobbs et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O5/c1-2-23-11(19)7-18-13(21)12(20)17(14(18)22)6-8-9(15)4-3-5-10(8)16/h3-5H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPPKFFZNZFWPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327249 | |
Record name | ethyl 2-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665767 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303986-51-8 | |
Record name | ethyl 2-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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